8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 587885-87-8
VCID: VC13247510
InChI: InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
SMILES: C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS No.: 587885-87-8

VCID: VC13247510

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline - 587885-87-8

Description

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is a complex organic compound belonging to the quinoline family. It is characterized by its molecular formula, C₁₀H₅BrF₃NO, and molecular weight of 292.05 g/mol . This compound is often used in research and industrial applications due to its unique structural features, which include a bromine atom, a hydroxy group, and a trifluoromethyl group attached to the quinoline ring.

Synthesis and Preparation

The synthesis of 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. These processes often start with precursors like 2-aminobenzonitriles or 2-aminobenzoic acids, which are modified through bromination and trifluoromethylation reactions to yield the desired compound. The synthesis steps are crucial for achieving high purity and yield.

Synthesis Steps:

  • Starting Material Preparation: Synthesis begins with the preparation of suitable starting materials.

  • Bromination: Introduction of a bromine atom to the quinoline ring.

  • Trifluoromethylation: Addition of a trifluoromethyl group to the quinoline structure.

  • Hydroxylation: Incorporation of a hydroxy group at the desired position.

Applications and Research

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline is primarily used in research settings, particularly in the development of protein degrader building blocks . Its unique structure makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities.

Potential Applications:

  • Medicinal Chemistry: The compound's structural features suggest potential applications in drug design, particularly in targeting specific biological pathways.

  • Biological Studies: Research into its interactions with biological systems is ongoing, with potential implications for understanding enzyme inhibition and other biological processes.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It should be stored in an inert atmosphere at room temperature to prevent degradation .

Safety Data:

Hazard StatementPrecautionary Measures
H302 - Harmful if swallowedP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H319 - Causes serious eye irritationWear protective gloves/eye protection.
CAS No. 587885-87-8
Product Name 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Standard InChIKey WVDMDQACCBVSTK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
PubChem Compound 2821877
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator